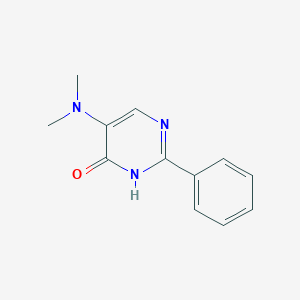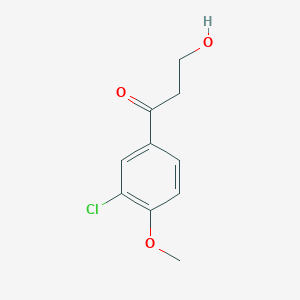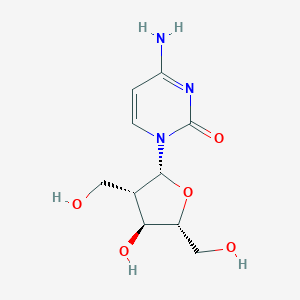
Glyoxal monoxime, 2-(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyoxal monoxime, 2-(4-fluorophenyl)- is a chemical compound that has been widely used in scientific research for its ability to inhibit the enzyme creatine kinase. This inhibition has been found to have a number of potential applications in the field of medicine, including the treatment of heart disease and cancer. In
Scientific Research Applications
Glyoxal monoxime has been found to have a number of potential applications in scientific research. One of its primary uses is as an inhibitor of creatine kinase, an enzyme that is involved in the production of energy in cells. By inhibiting this enzyme, glyoxal monoxime has been found to have potential applications in the treatment of heart disease, as well as in the treatment of certain types of cancer.
Mechanism of Action
The mechanism of action of glyoxal monoxime involves the inhibition of creatine kinase, which is involved in the production of energy in cells. By inhibiting this enzyme, glyoxal monoxime can reduce the production of energy in cells, leading to a number of potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of glyoxal monoxime have been studied extensively. In addition to its effects on creatine kinase, glyoxal monoxime has been found to have a number of other effects on cells and tissues, including the inhibition of oxidative stress and the induction of apoptosis.
Advantages and Limitations for Lab Experiments
One of the primary advantages of glyoxal monoxime is its ability to inhibit creatine kinase, which has a number of potential applications in scientific research. However, there are also a number of limitations to its use, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are a number of potential future directions for research on glyoxal monoxime. One area of interest is the development of new and more effective inhibitors of creatine kinase, which could have a number of potential therapeutic applications. Another area of interest is the study of the biochemical and physiological effects of glyoxal monoxime, which could lead to the development of new treatments for a variety of diseases and conditions.
In conclusion, glyoxal monoxime, 2-(4-fluorophenyl)- is a chemical compound that has a number of potential applications in scientific research. Its ability to inhibit creatine kinase has been found to have a number of potential therapeutic effects, including in the treatment of heart disease and cancer. While there are limitations to its use, there are also a number of potential future directions for research on this compound, which could lead to the development of new treatments for a variety of diseases and conditions.
Synthesis Methods
The synthesis of glyoxal monoxime involves the reaction of glyoxal with hydroxylamine in the presence of a catalyst. The reaction proceeds through a number of intermediates, ultimately resulting in the formation of the final product. The synthesis method has been well-established and has been used in a number of studies.
properties
Product Name |
Glyoxal monoxime, 2-(4-fluorophenyl)- |
|---|---|
Molecular Formula |
C8H6FNO2 |
Molecular Weight |
167.14 g/mol |
IUPAC Name |
(2E)-1-(4-fluorophenyl)-2-hydroxyiminoethanone |
InChI |
InChI=1S/C8H6FNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+ |
InChI Key |
FTSKJDZBOFFAKJ-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=N/O)F |
SMILES |
C1=CC(=CC=C1C(=O)C=NO)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=NO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



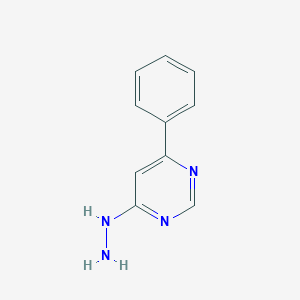
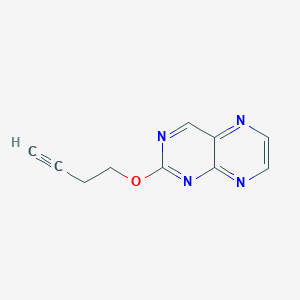

![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)


![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)
